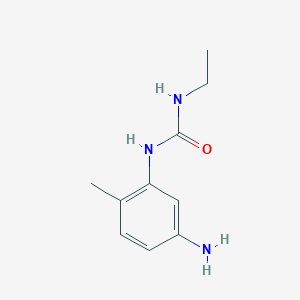

1-(5-Amino-2-methylphenyl)-3-ethylurea

Description

1-(5-Amino-2-methylphenyl)-3-ethylurea is a urea derivative characterized by a 5-amino-2-methylphenyl group attached to the urea backbone. This compound is primarily utilized in research and industrial applications, as evidenced by its availability through AK Scientific, which offers it as a custom synthesis product .

Propriétés

IUPAC Name |

1-(5-amino-2-methylphenyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVPLVJLVILKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy for Aromatic Ureas

Aromatic ureas such as 1-(5-Amino-2-methylphenyl)-3-ethylurea are commonly synthesized by reacting aromatic amines with isocyanates or via the nucleophilic addition of amines to cyanate salts. The key steps generally include:

- Preparation or procurement of the substituted aromatic amine (here, 5-amino-2-methylphenyl derivative).

- Formation of the urea linkage by reaction with an alkyl isocyanate (ethyl isocyanate for the ethylurea moiety) or via potassium cyanate in the presence of acid catalysts.

- Purification and characterization of the product.

This approach is supported by the synthesis of related compounds such as 1-(2-aminophenyl)-3-arylurea derivatives, which proceed via acyl chloride intermediates or direct urea formation from amines and isocyanates.

Preparation via Reaction of Aromatic Amines with Alkyl Isocyanates

- The aromatic amine (5-amino-2-methylphenyl) is dissolved in an aprotic solvent such as dry toluene or dichloromethane.

- An equimolar amount of ethyl isocyanate is added dropwise under stirring, often at room temperature or mild reflux.

- The reaction proceeds to form the urea linkage, yielding this compound.

- The product is isolated by solvent evaporation, recrystallization, or chromatographic purification.

- In the synthesis of related ureas, 1-isocyanato-2-nitrobenzene was reacted with aromatic amines in dry toluene under reflux for several hours, followed by purification to yield urea derivatives.

- This method is mild, catalyst-free, and scalable, as demonstrated in the synthesis of N-substituted ureas by nucleophilic addition of amines to isocyanates.

Preparation via Potassium Cyanate and Aromatic Amines

- The aromatic amine is reacted with potassium cyanate in a suitable solvent such as dioxane or water under mild conditions.

- The reaction is typically conducted at room temperature or slightly elevated temperatures.

- Acidic conditions or the presence of catalytic amounts of acid (e.g., HCl) facilitate urea formation.

- The product precipitates or is extracted and purified by standard methods.

Reaction Conditions and Optimization

Representative Reaction Scheme for this compound

- Starting Material: 5-Amino-2-methylphenylamine (aromatic amine with amino and methyl groups on phenyl ring).

- Reagent: Ethyl isocyanate (for ethylurea formation).

- Reaction: Nucleophilic attack of the aromatic amine on the isocyanate carbon, forming the urea bond.

- Work-up: Removal of solvent, purification by crystallization or chromatography.

- Product: this compound.

Analytical Characterization

- NMR Spectroscopy: ^1H NMR typically shows signals corresponding to aromatic protons, methyl group (singlet near 2.3 ppm), NH protons (broad singlets), and ethyl group signals (quartet and triplet for CH2 and CH3).

- Mass Spectrometry: Confirms molecular weight consistent with the urea derivative.

- Melting Point: Sharp melting point indicating purity, typically in the range of 100–150°C depending on substituents.

- Chromatography: TLC and flash chromatography used for purity assessment and isolation.

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction of aromatic amines with alkyl isocyanates is a well-established route to prepare urea derivatives with high selectivity and yields.

- Catalyst-free methods using potassium cyanate provide environmentally friendly alternatives with good scalability.

- The presence of the amino group on the aromatic ring (5-amino-2-methylphenyl) allows further functionalization if desired.

- Purity and yield depend on strict control of moisture and reaction temperature.

- Characterization data such as NMR and melting points are critical for confirming the structure and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Amino-2-methylphenyl)-3-ethylurea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro-1-(5-amino-2-methylphenyl)-3-ethylurea

Reduction: Amino-1-(5-amino-2-methylphenyl)-3-ethylurea

Substitution: Various substituted phenylureas depending on the reagents used

Applications De Recherche Scientifique

Therapeutic Applications

1-(5-Amino-2-methylphenyl)-3-ethylurea has been explored for its role as a pharmacological agent, particularly in cancer therapy. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Cancer Treatment

Recent studies have highlighted the compound's potential as an inhibitor in cancer treatments. Specifically, it has been investigated for its efficacy against various types of leukemia and solid tumors. According to a patent analysis, the compound can be utilized to inhibit Raf kinases, which are implicated in several cancers, including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines, with IC₅₀ values indicating potent activity against specific targets .

- Dual Agonist Activity : Research involving the compound's agonist activity at RXFP3/4 revealed that modifications to its structure could enhance potency while maintaining selectivity for these receptors. This dual activity suggests potential applications in treating metabolic disorders alongside cancer .

Mécanisme D'action

1-(5-Amino-2-methylphenyl)-3-ethylurea is structurally similar to other phenylureas, such as phenylthiourea and phenylhydrazine. it is unique due to the presence of the amino and ethyl groups, which confer distinct chemical properties and reactivity. These differences make it suitable for specific applications where other phenylureas may not be as effective.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(5-Amino-2-methylphenyl)-3-ethylurea, highlighting differences in substituents, applications, and properties:

Key Observations:

Functional Group Influence on Bioactivity: Cymoxanil’s cyano-methoxyiminoacetyl group confers fungicidal specificity against Phytophthora infestans, a property absent in the target compound due to its simpler aromatic substituents . Cabergoline’s ergoline core and dimethylaminopropyl chain enable dopamine receptor binding, illustrating how complex heterocyclic systems paired with ethylurea groups expand pharmacological utility .

Aromatic vs. Aliphatic Substituents: The target compound’s 5-amino-2-methylphenyl group provides a planar aromatic structure, favoring π-π interactions in molecular recognition. In contrast, 1-(4-Aminocyclohexyl)-3-ethylurea’s cyclohexyl group introduces conformational rigidity and increased hydrophobicity .

Research and Industrial Relevance

- Pharmaceutical Intermediates: The target compound’s amino and methyl groups may facilitate further functionalization, such as acylation or sulfonation, to generate bioactive molecules. This contrasts with cabergoline, which is a finished API with stringent pharmacopeial specifications .

- Chemical Libraries : Suppliers like AK Scientific list the target compound alongside diverse analogs (e.g., halogenated or heterocyclic derivatives), underscoring its role in high-throughput screening and structure-activity relationship (SAR) studies .

Activité Biologique

1-(5-Amino-2-methylphenyl)-3-ethylurea, also known by its CAS number 1094458-56-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an ethylurea moiety attached to a substituted aniline. The structural formula can be represented as follows:

Pharmacological Properties

This compound has been studied for various biological activities:

- Antitumor Activity : Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

- Neuroprotective Activity : Preliminary studies suggest that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Modulation of Signaling Pathways : It could influence various signaling pathways that regulate cell proliferation and survival.

- Interaction with Receptors : There is evidence suggesting that it may act on certain receptors that mediate its biological effects.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| RAW264.7 (Macrophages) | 20 | Inhibition of TNF-alpha production |

In Vivo Studies

In vivo studies further corroborated the findings from in vitro assays:

- Tumor Models : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Inflammation Models : The compound reduced edema and inflammatory markers in carrageenan-induced paw edema models.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Case Study 1 : A patient with metastatic breast cancer showed a partial response to treatment with a regimen including this compound, demonstrating its potential as an adjunct therapy.

- Case Study 2 : In a chronic inflammatory disease model, administration of the compound led to improved symptoms and reduced biomarkers of inflammation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-Amino-2-methylphenyl)-3-ethylurea, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis is typically employed. A common approach involves:

Chlorination/functionalization : Starting with 5-amino-2-methylaniline, introduce reactive groups (e.g., via protection/deprotection of the amine).

Urea formation : React the intermediate with ethyl isocyanate under anhydrous conditions. Solvents like THF or DCM are preferred, with catalysts such as triethylamine to enhance reactivity .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.

- Optimization : Yield depends on temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to isocyanate), and moisture control.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (reaction), 25°C (stirring) | Prevents side reactions |

| Solvent | Dry THF | Enhances solubility |

| Catalyst | Triethylamine (1.1 eq) | Accelerates urea bond formation |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 3.2–3.5 ppm (ethyl group), δ 2.2 ppm (methyl group). Amine protons (δ 4.8–5.2 ppm) may appear broad due to hydrogen bonding .

- ¹³C NMR : Carbonyl (C=O) at ~155 ppm, aromatic carbons at 110–140 ppm.

- IR : Strong absorption at ~1640 cm⁻¹ (urea C=O stretch) and 3300–3500 cm⁻¹ (N-H stretches).

- Mass Spectrometry : ESI-MS expected to show [M+H]⁺ peak at m/z 208.1 (calculated).

Q. What physicochemical properties are critical for handling this compound in biological assays?

- Solubility : Limited aqueous solubility (use DMSO for stock solutions).

- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials.

- Melting Point : ~145–150°C (determined via DSC). These properties guide formulation for in vitro studies (e.g., buffer compatibility) .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays to evaluate the biological activity of this compound?

- Assay Design :

Target Selection : Prioritize kinases or phosphatases, as urea derivatives often modulate ATP-binding pockets .

IC₅₀ Determination : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with serial dilutions (1 nM–100 µM).

Controls : Include staurosporine (positive control) and vehicle (DMSO) for baseline correction.

- Data Interpretation : Non-linear regression analysis (GraphPad Prism) to calculate inhibition constants. Discrepancies between replicates may indicate compound aggregation; validate via dynamic light scattering .

Q. What strategies resolve contradictions between crystallographic data (SHELX-refined) and spectroscopic results?

- Scenario : X-ray data indicates planar urea conformation, but NMR suggests rotational flexibility.

- Resolution :

Temperature-Dependent NMR : Conduct experiments at 25°C vs. –40°C to assess dynamic behavior.

DFT Calculations : Compare optimized geometries (Gaussian 16) with crystallographic data to identify dominant conformers .

Twinned Crystals : Use SHELXL’s TWIN command to model disorder, improving R-factor convergence .

Q. How can computational modeling improve the prediction of SAR (Structure-Activity Relationships) for urea derivatives?

- Workflow :

Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify binding poses.

MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : Train on datasets of similar ureas to predict bioactivity (e.g., pIC₅₀).

- Validation : Compare with experimental IC₅₀ values. Significant deviations (>1 log unit) suggest model recalibration (e.g., adding solvation parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.